molecular formula C14H10FNO3 B2880200 2-[(4-fluorobenzoyl)amino]benzoic Acid CAS No. 18600-61-8

2-[(4-fluorobenzoyl)amino]benzoic Acid

Cat. No.: B2880200
CAS No.: 18600-61-8
M. Wt: 259.236
InChI Key: IJFZCQOFIWLAPN-UHFFFAOYSA-N
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Description

2-[(4-fluorobenzoyl)amino]benzoic Acid, also known as 2-(4-Fluorobenzoyl)benzoic acid, is a fluorinated building block . It has a linear formula of FC6H4COC6H4CO2H . The CAS Number is 7649-92-5 . It has a molecular weight of 244.22 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with amino and carboxyl groups . The SMILES string representation is OC(=O)c1ccccc1C(=O)c2ccc(F)cc2 .


Chemical Reactions Analysis

2-(4-Fluorobenzoyl)benzoic acid on nitration with fuming HNO3 yields 2-(4-fluoro-3-nitrobenzoyl)benzoic acid . It was used to prepare starting material for the synthesis of 9-fluoro-7H-benz(de)anthracene-7-one . It was also used as a starting reagent for the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds .


Physical and Chemical Properties Analysis

This compound is a solid . It has a melting point of 138-140 °C .

Scientific Research Applications

Synthesis and Pharmaceutical Properties

  • 2-[(4-fluorobenzoyl)amino]benzoic acid derivatives have been synthesized and evaluated for their pharmaceutical properties. One study found that amino acid prodrugs of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a related compound, exhibited required properties of good water solubility and stability, indicating potential for clinical evaluation (Hutchinson et al., 2002).

Chemical Synthesis and Characterization

  • The compound has been used in the chemical synthesis of various heterocyclic compounds. For example, a study demonstrated the efficient synthesis of 8-substituted isocoumarin derivatives through direct oxidative coupling with internal alkynes, highlighting the compound's versatility in chemical synthesis (Shimizu et al., 2009).
  • Another research focused on the synthesis of novel amino acids, including 4-Amino-3-(aminomethyl)benzoic acid, for use in peptidomimetics and combinatorial chemistry, showcasing its utility in creating new chemical entities (Pascal et al., 2000).

Biological and Toxicological Assessment

  • A study on the toxicity of benzoic acid derivatives, including this compound, found that these compounds can have a significant impact on the body, particularly on the hepatorenal system. This indicates the importance of understanding the biological effects of these derivatives (Gorokhova et al., 2020).

Safety and Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3/c15-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFZCQOFIWLAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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